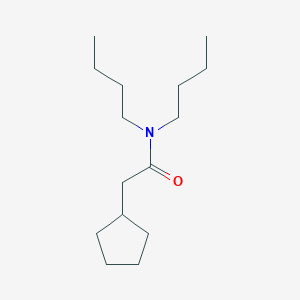
N,N-Dibutyl-2-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2-cyclopentylacetamide is an organic compound with the molecular formula C15H29NO It is a derivative of acetamide, where the nitrogen atom is substituted with two butyl groups and the acetamide moiety is attached to a cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with dibutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclopentylacetic acid or cyclopentanone derivatives.
Reduction: N,N-Dibutyl-2-cyclopentylamine.
Substitution: N,N-Dialkyl or N,N-Diaryl-2-cyclopentylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-2-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins involved in these processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutylacetamide: Lacks the cyclopentyl ring, making it less sterically hindered.
N,N-Diethyl-2-cyclopentylacetamide: Contains ethyl groups instead of butyl groups, affecting its hydrophobicity and reactivity.
N,N-Dibutyl-2-cyclohexylacetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, influencing its conformational flexibility.
Uniqueness
N,N-Dibutyl-2-cyclopentylacetamide is unique due to the presence of both butyl groups and a cyclopentyl ring, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
91424-61-2 |
|---|---|
Molekularformel |
C15H29NO |
Molekulargewicht |
239.40 g/mol |
IUPAC-Name |
N,N-dibutyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-11-16(12-6-4-2)15(17)13-14-9-7-8-10-14/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
CJRLZNDMQVFONP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


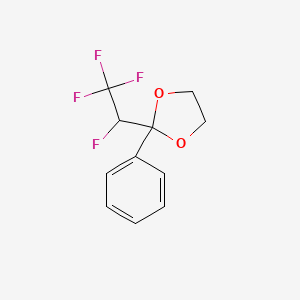
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
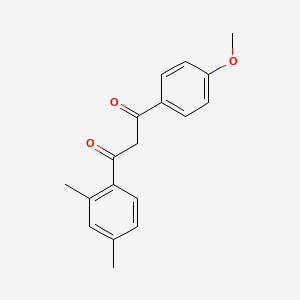
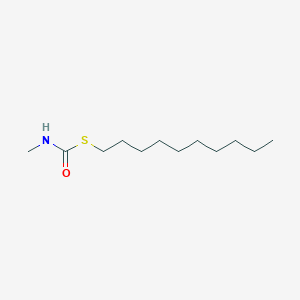
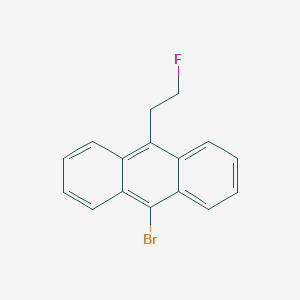
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
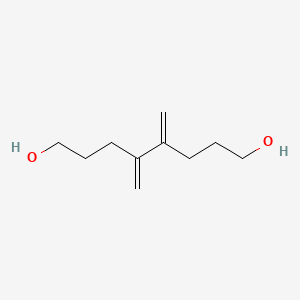
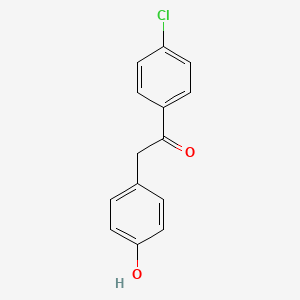
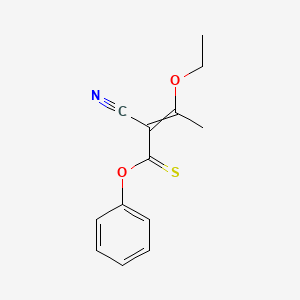
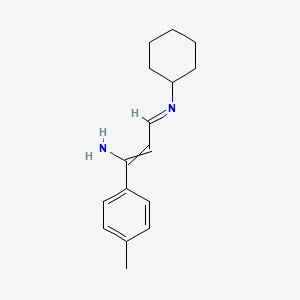
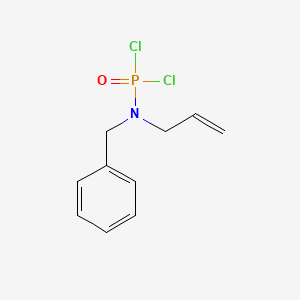
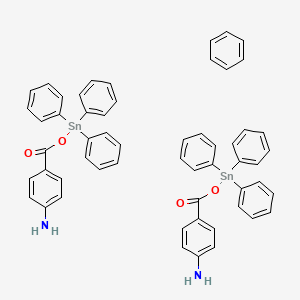

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
